PF-622

Übersicht

Beschreibung

PF-622 ist ein potenter, zeitabhängiger und irreversibler Inhibitor der Fettsäureamidhydrolase (FAAH). Fettsäureamidhydrolase ist ein integrales Membranenzym, das an der Regulierung der Fettsäureamid-Familie von Lipidtransmittern beteiligt ist. Die Hemmung der Fettsäureamidhydrolase führt zu erhöhten endogenen Spiegeln von Fettsäureamiden, die analgetische, entzündungshemmende, anxiolytische und antidepressive Eigenschaften aufweisen .

Vorbereitungsmethoden

Die Synthese von PF-622 umfasst mehrere Schritte. Eine der Methoden beinhaltet die Herstellung von tritiummarkiertem this compound, das durch Tritiodebromierung des Bromid-Vorläufers unter Verwendung von Palladium(II)-Triphenylphosphin als Katalysator erreicht wird . Die detaillierte Syntheseroute und die Reaktionsbedingungen für die industrielle Produktion sind in der öffentlichen Domäne nicht allgemein verfügbar, beinhalten aber in der Regel organische Synthesetechniken und strenge Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

PF-622 durchläuft verschiedene chemische Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Wechselwirkung mit Fettsäureamidhydrolase liegt. Es ist bekannt, dass die Verbindung Fettsäureamidhydrolase zeitabhängig hemmt, indem sie das aktive Zentrum des Enzyms kovalent modifiziert . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid und Ethanol, und das Hauptprodukt, das gebildet wird, ist der gehemmte Enzymkomplex.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

PF-622 operates by inhibiting FAAH, leading to increased levels of endocannabinoids such as anandamide. This modulation is beneficial for conditions associated with pain and anxiety, as it enhances the analgesic and anxiolytic effects through the endocannabinoid system .

Pain Management

This compound has shown promise in alleviating various types of pain, including:

- Chronic Pain : Studies indicate that this compound can significantly reduce pain intensity in chronic pain models by enhancing endocannabinoid signaling .

- Neuropathic Pain : Research suggests that this compound may be effective in treating neuropathic pain through its action on FAAH inhibition, which modulates nociceptive pathways .

Mental Health Disorders

The compound is also being investigated for its potential in treating mental health conditions:

- Anxiety : Preclinical studies have demonstrated that this compound can reduce anxiety-like behaviors in animal models, suggesting its utility as an anxiolytic agent .

- Depression : There is emerging evidence that this compound may exhibit antidepressant-like effects, possibly due to its influence on endocannabinoid levels .

Preclinical Studies

Ahn et al. (2007) conducted a study demonstrating the selectivity and potency of this compound as a FAAH inhibitor. The results indicated significant analgesic effects in animal models, supporting its potential for clinical use in pain management .

Safety and Efficacy Profile

This compound has been characterized as a potent, time-dependent, irreversible FAAH inhibitor with favorable safety profiles observed in preclinical studies. However, comprehensive clinical data is still required to fully understand its long-term safety and efficacy in humans .

Wirkmechanismus

PF-622 exerts its effects by irreversibly inhibiting fatty acid amide hydrolase. The compound covalently modifies the active site of the enzyme, leading to a time-dependent inhibition . This inhibition results in elevated levels of fatty acid amides, which interact with various molecular targets and pathways to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

PF-622 ist einzigartig in seiner hohen Selektivität und irreversiblen Hemmung der Fettsäureamidhydrolase. Ähnliche Verbindungen umfassen andere Fettsäureamidhydrolase-Inhibitoren wie URB597 und OL-135. this compound zeichnet sich durch seine zeitabhängige Hemmung und hohe Selektivität für Fettsäureamidhydrolase gegenüber anderen Serinhydrolasen aus .

Biologische Aktivität

PF-622 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play significant roles in various physiological processes, including pain modulation, anxiety, and mood regulation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound inhibits FAAH, leading to increased levels of endocannabinoids such as anandamide. Elevated anandamide levels can enhance analgesic and anxiolytic effects, making this compound a candidate for treating pain and anxiety disorders. The inhibition of FAAH not only affects pain perception but also has implications for mood disorders.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies, demonstrating its potential therapeutic benefits:

- Analgesic Effects : this compound has shown significant analgesic properties in animal models. In a study using a mouse model of inflammatory pain, administration of this compound resulted in a dose-dependent reduction in pain responses compared to control groups .

- Anxiolytic and Antidepressant Activity : Research indicates that this compound may also exhibit anxiolytic and antidepressant-like effects. In behavioral assays, this compound administration led to increased exploration in the elevated plus maze test, suggesting reduced anxiety levels .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesia | Dose-dependent pain reduction | |

| Anxiolytic | Increased exploration in anxiety tests | |

| Antidepressant | Improved mood-related behaviors |

Case Study 1: Analgesic Efficacy

In a controlled study involving rats with induced inflammatory pain, this compound was administered at varying doses (1 mg/kg to 10 mg/kg). The results demonstrated a significant reduction in pain scores measured by the von Frey test. The highest dose (10 mg/kg) resulted in a 70% reduction in pain sensitivity compared to baseline measurements .

Case Study 2: Anxiety Reduction

A separate study assessed the impact of this compound on anxiety-like behaviors in mice subjected to chronic unpredictable stress. Mice treated with this compound showed decreased immobility in the forced swim test and increased time spent in the open arms of the elevated plus maze, indicating reduced anxiety levels. These findings suggest that this compound may have potential as an anxiolytic agent .

Eigenschaften

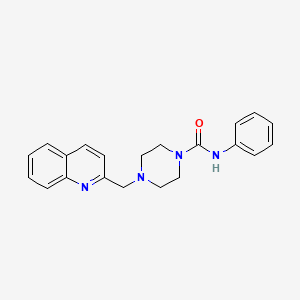

IUPAC Name |

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCRRMCALVGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467917 | |

| Record name | PF-622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898235-65-9 | |

| Record name | PF-622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.